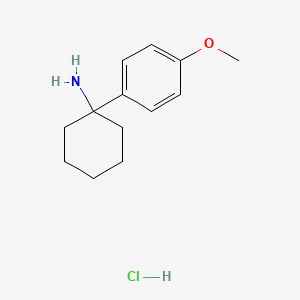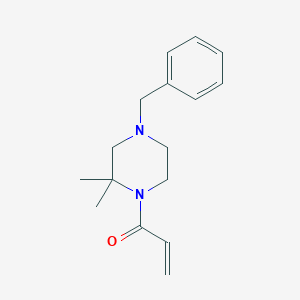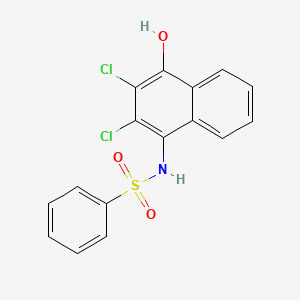
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide, commonly known as DNBS, is a chemical compound that has been extensively used in scientific research due to its unique properties. DNBS is a sulfonamide derivative of naphthol, which is a widely used organic compound in the chemical industry. DNBS has been used in various scientific studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Naphthoquinones, including 2,3-dichloro-1,4-naphthoquinone, have been investigated for their antimicrobial properties. These compounds exhibit activity against bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics due to the rise of multidrug-resistant bacterial strains .
Antitumoral Properties
The same naphthoquinone derivatives have shown promise as antitumoral agents. Their redox properties and other mechanisms contribute to their potential efficacy against cancer cells. Given the global health burden of cancer, identifying effective drugs is crucial, and 2,3-dichloro-1,4-naphthoquinone derivatives warrant further investigation .
Organic Synthesis
2,3-Dichloro-1,4-naphthoquinone serves as a versatile building block in organic synthesis. Its four electrophilic sites allow for the preparation of diverse compounds, including 2,3-substituted derivatives and heterocycles. Researchers have fused this core naphthoquinone structure with other functional groups to create novel molecules .
Hydride Transfer Reactions
The compound’s high reduction potential makes it a valuable mediator for hydride transfer reactions. Its three accessible oxidation states—quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced)—contribute to its utility in synthetic chemistry .
Angiogenesis Inhibition
Specific derivatives, such as 3-chloro-2-(N,N-dimethylaminoethylamino)-1,4-naphthoquinone (PPE8), have demonstrated potential as angiogenesis inhibitors. These compounds could play a role in treating angiogenesis-related diseases .
Propiedades
IUPAC Name |
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3S/c17-13-14(18)16(20)12-9-5-4-8-11(12)15(13)19-23(21,22)10-6-2-1-3-7-10/h1-9,19-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWRHCSEPBKXMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C3=CC=CC=C32)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichloro-4-hydroxynaphthalen-1-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2413491.png)

![1-(4-Bromophenyl)-2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B2413493.png)

amine](/img/structure/B2413497.png)
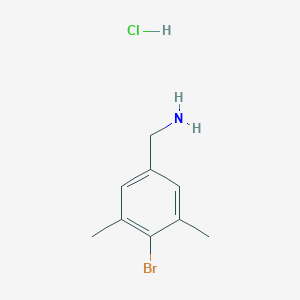
![(4-(2-chlorophenyl)piperazin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2413503.png)
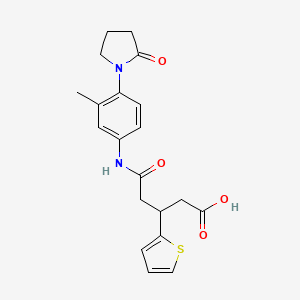
![methyl 1-benzyl-2-imino-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413506.png)

![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-fluoro-4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2413509.png)
![N-[3-Methoxy-4-(methoxymethyl)phenyl]prop-2-enamide](/img/structure/B2413510.png)
